molecular formula C15H22O B1249575 Suberosenone

Suberosenone

Cat. No. B1249575
M. Wt: 218.33 g/mol
InChI Key: JDGYVUJBJYXKSX-AVNXNWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberosenone is a natural product found in Subergorgia suberosa and Alertigorgia with data available.

Scientific Research Applications

Cytotoxic Properties

Suberosenone, identified as a cytotoxic tricyclic sesquiterpene, has been the subject of various studies due to its potential in cancer research. It exhibits significant cytotoxicity against solid tumor lines, highlighting its potential as an antitumor agent. This has been demonstrated in research involving the gorgonian Subergorgia suberosa, where suberosenone showed potent cytotoxicity to solid tumor lines in comparison to leukemia lines in in vitro screens (Bokesch et al., 1996). Furthermore, in studies involving Alertigorgia sp., suberosenone's dimer, alertenone, showed distinct cytotoxic properties (Bokesch et al., 1999).

Synthetic Applications and Antitumor Potential

The first enantioselective total syntheses of suberosenone and its derivative, suberosanone, have been achieved, leading to a better understanding of their molecular structures and potential applications as antitumor agents. This synthesis process includes techniques like hyperbaric asymmetric Michael addition and silver trifluoroacetate mediated α-alkylation for ring formation, underscoring the complexity and potential of suberosenone in pharmaceutical chemistry (Kousara et al., 2015), (Kousara et al., 2016).

Photochemical and Pharmacological Properties

Suberosenone and related compounds have also been examined for their photochemical properties and potential pharmacological applications. For instance, studies on the chemical constituents of various species, including those related to suberosenone, reveal insights into their potential use in various therapeutic applications (Mock et al., 1980). These studies contribute to a deeper understanding of the chemical and pharmacological characteristics of suberosenone and its analogs.

Antioxidant Activity and Phytochemical Screening

Research on plants containing suberosenone and related compounds has also delved into their antioxidant properties and phytochemical components. For example, studies on Erythroxylum suberosum have highlighted its antioxidant activity and rich phytochemical profile, which could have various health implications (FernandadeFatimaSouzade et al., 2015).

properties

Product Name

Suberosenone

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1S,5S,6S,9S)-9,11,11-trimethyl-2-methylidenetricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C15H22O/c1-9-5-6-11-12-7-13(16)10(2)15(9,12)8-14(11,3)4/h9,11-12H,2,5-8H2,1,3-4H3/t9-,11-,12-,15+/m0/s1

InChI Key

JDGYVUJBJYXKSX-AVNXNWIJSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)C(=O)C3

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(=C)C(=O)C3

synonyms

suberosenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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